3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one
Description
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group at position 4 and a 3-fluorophenyl substituent at position 1.
Properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
3-amino-4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C16H13FN2O3/c17-10-2-1-3-11(7-10)19-15(14(18)16(19)20)9-4-5-12-13(6-9)22-8-21-12/h1-7,14-15H,8,18H2 |
InChI Key |
LFBDARJRDSQXOR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC(=CC=C4)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: This step involves the cyclization of a suitable precursor, such as a β-lactam, under controlled conditions. The reaction is often catalyzed by a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).
Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step involves the coupling of the azetidinone intermediate with a benzo[d][1,3]dioxole derivative. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a suitable boronic acid and a palladium catalyst.
Introduction of the 3-Fluorophenyl Group: This step involves the substitution of a suitable leaving group on the azetidinone intermediate with a 3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a 3-fluorophenyl nucleophile.
Industrial Production Methods
Industrial production of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure and reactivity make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes. Its unique structure allows it to bind to specific active sites, modulating their activity.
Pathways Involved: The compound affects various signaling pathways, including those involved in cell proliferation, apoptosis, and immune response. Its effects on these pathways contribute to its potential therapeutic activities.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural analogs and their properties:
Key Observations :
- The trifluoromethyl group in increases molecular weight and electron-withdrawing effects, which could modulate binding interactions in biological targets. The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group in introduces additional oxygen atoms, improving solubility but possibly reducing metabolic stability.
- For example, acetyl chloride-mediated cyclization in benzene is a common method for azetidin-2-one formation .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Azetidin-2-ones with nitro groups (e.g., 3-nitro-2-oxo-2H-chromen-4-ylamino derivatives) exhibit moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli . The target compound’s amino group may similarly enhance bioactivity.
- Metabolic Stability: The benzo[d][1,3]dioxol-5-yl group is known to resist oxidative metabolism, extending half-life in vivo compared to unsubstituted phenyl groups .
Biological Activity
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique azetidinone ring structure and is characterized by its interactions with various biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one is , with a molecular weight of 300.28 g/mol. The IUPAC name is 3-amino-4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H13FN2O3 |
| Molecular Weight | 300.28 g/mol |
| IUPAC Name | 3-amino-4-(1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one |
| InChI Key | LFBDARJRDSQXOR-UHFFFAOYSA-N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3C(C(=O)N3C4=CC(=CC=C4)F)N |
Antimicrobial Activity
Research indicates that 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.
Antiviral Properties
The compound has also been evaluated for antiviral activity. Preliminary results suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated.
Anticancer Potential
One of the most promising aspects of this compound is its anticancer activity. In vitro assays on human tumor cell lines such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma) have demonstrated cytotoxic effects. For instance, compounds derived from similar structures have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating a potential for development into effective cancer therapies .
The mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
- Receptor Modulation : It can bind to specific receptors, affecting signaling pathways related to cell growth and apoptosis.
Study on Anticancer Activity
A study conducted on derivatives of azetidinones showed that modifications at the phenyl ring significantly enhanced cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups increased the activity by facilitating better interaction with target sites .
Structure-Activity Relationship (SAR)
Recent SAR studies indicate that variations in substituents on the azetidinone ring can lead to substantial differences in biological activity. For example, the introduction of halogen atoms at specific positions has been correlated with increased potency against certain cancer cell lines .
Comparative Analysis
The following table summarizes the biological activities observed in various studies involving similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
